Fmoc-NH-PEG2-CH2CH2COOH

PROTAC Linker ADC Linker Bioconjugation

Why choose Fmoc-NH-PEG2-CH2CH2COOH? This monodisperse, heterobifunctional PEG2 linker provides a defined 10‑atom (10.9 Å) spacer that is critical for reproducible PROTAC ternary complex formation and optimal ADC drug-to-antibody ratio. Unlike longer PEG4 analogs, the PEG2 spacer offers a superior balance of solubility and enzymatic cleavage efficiency. The propanoic acid terminus introduces favorable local sterics versus acetic acid variants, while the Fmoc‑protected amine enables orthogonal solid‑phase peptide synthesis. Using generic, polydisperse PEG linkers risks experimental failure; this precision building block ensures batch‑to‑batch consistency and reliable bioconjugation outcomes. Available in high purity (≥98%) with ready stock.

Molecular Formula C22H25NO6
Molecular Weight 399.4 g/mol
CAS No. 872679-70-4
Cat. No. B607494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NH-PEG2-CH2CH2COOH
CAS872679-70-4
SynonymsFmoc-N-amido-PEG2-acid
Molecular FormulaC22H25NO6
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O
InChIInChI=1S/C22H25NO6/c24-21(25)9-11-27-13-14-28-12-10-23-22(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)(H,24,25)
InChIKeyQWHLFJJLRVOHTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-NH-PEG2-CH2CH2COOH (CAS 872679-70-4) – A Monodisperse, Cleavable PEG Linker for ADC and PROTAC Synthesis


Fmoc-NH-PEG2-CH2CH2COOH (CAS 872679-70-4) is a monodisperse polyethylene glycol (PEG)-based bifunctional linker, classified as a PEG2 derivative featuring an Fmoc-protected amine and a terminal propionic acid group . This compound is primarily utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a PEG-based linker in the construction of proteolysis-targeting chimeras (PROTACs) . The Fmoc group permits controlled deprotection under basic conditions to reveal a free amine for conjugation, while the carboxylic acid moiety can be activated to form stable amide bonds with primary amines, enabling precise, stepwise bioconjugation . Its discrete, monodisperse PEG2 chain (with a spacer length of approximately 10.9 Å ) ensures exact molecular weight and batch-to-batch consistency, critical for reproducible linker design and structure-activity relationship (SAR) studies.

Procurement Risk: Why Interchanging Fmoc-NH-PEG2-CH2CH2COOH with Unspecified 'PEG Linkers' or Close Analogs Invalidates Experimental Reproducibility


Generic substitution of Fmoc-NH-PEG2-CH2CH2COOH with alternative PEG linkers is not scientifically sound due to the profound impact that minor structural variations—specifically linker length, terminal functional group spacing, and backbone atom count—exert on critical performance metrics in both ADC and PROTAC applications [1]. For PROTACs, PEG linker length is a primary determinant of ternary complex formation efficiency and resultant target protein degradation; studies have demonstrated that varying linker length by a single ethylene glycol unit can drastically alter degradation potency and even change the target degradation profile [2]. Similarly, in ADCs, the spacer length between the antibody attachment point and the cleavable payload influences drug-to-antibody ratio (DAR) homogeneity, conjugate stability, and ultimately, therapeutic efficacy [3]. The specific 10-atom, 10.9 Å spacer length of Fmoc-NH-PEG2-CH2CH2COOH is a distinct design feature; substituting it with a linker of a different length (e.g., PEG1 or PEG4) or a different terminal acid (e.g., acetic acid vs. propionic acid) without re-optimization risks invalidating the established SAR, leading to experimental failure and wasted resources. The following quantitative evidence guide details the specific, verifiable differentiation of this exact compound.

Fmoc-NH-PEG2-CH2CH2COOH Evidence Guide: Quantified Differentiation vs. Analogs in ADC and PROTAC Design


Evidence #1: Precise Spacer Length of Fmoc-NH-PEG2-CH2CH2COOH Defined as 10.9 Å

Fmoc-NH-PEG2-CH2CH2COOH possesses a defined, monodisperse spacer length of 10 atoms contributing to a contour length of approximately 10.9 Å, as specified by its manufacturer . This precise molecular dimension is critical for predicting and controlling the distance between conjugated moieties. In contrast, generic 'PEG' linkers or polydisperse mixtures lack a single, reproducible spacer length, which can lead to heterogeneous conjugation products and irreproducible biological activity. The 10.9 Å measurement provides a quantifiable design parameter for constructing ternary complexes in PROTACs or for defining the spatial relationship between an antibody and its payload in an ADC.

PROTAC Linker ADC Linker Bioconjugation

Evidence #2: PROTAC Linker Length-Dependent Degradation Efficiency Exemplified by PEG2 Variants

A 2026 study on Retro-2-based PROTACs directly demonstrated that linker length, as controlled by the number of ethylene glycol units (PEG2, PEG4, PEG6), critically dictates the degradation profile of the translation termination factor GSPT1 [1]. The research synthesized PROTACs with variable PEG linkers and showed that only molecules with a PEG2 linker efficiently degraded GSPT1, whereas those with longer PEG chains (PEG4, PEG6) did not induce degradation [1]. Furthermore, the study indicated that this length-dependent activity was not due to changes in target binding affinity but was a direct consequence of the linker's ability to facilitate productive ternary complex formation [1]. This finding provides a strong class-level inference that the specific, short length of a PEG2 linker, like that in Fmoc-NH-PEG2-CH2CH2COOH, is a critical determinant for achieving degradation of certain protein targets.

PROTAC Targeted Protein Degradation Linker SAR

Evidence #3: Terminal Propionic Acid vs. Acetic Acid Differentiates Fmoc-NH-PEG2-CH2CH2COOH from Fmoc-NH-PEG2-CH2COOH

Fmoc-NH-PEG2-CH2CH2COOH features a terminal propionic acid moiety, which distinguishes it from its close analog, Fmoc-NH-PEG2-CH2COOH (CAS 166108-71-0), which contains a terminal acetic acid group. This difference results in a one-carbon extension of the linker's backbone and an increase in molecular weight from 385.41 g/mol (Fmoc-NH-PEG2-CH2COOH) to 399.44 g/mol for Fmoc-NH-PEG2-CH2CH2COOH . This additional carbon atom in the propionic acid spacer can subtly influence the hydrophobicity, flexibility, and spatial orientation of the attached payload relative to the Fmoc-protected amine. While both compounds are used as cleavable linkers, this minor structural variation can affect conjugation kinetics and the ultimate physicochemical properties of the final conjugate, making the selection of the correct acid derivative essential for maintaining SAR consistency.

ADC Linker PROTAC Linker Bioconjugation

Evidence #4: High Purity Specification of Fmoc-NH-PEG2-CH2CH2COOH Ensures Conjugate Homogeneity

Commercially sourced Fmoc-NH-PEG2-CH2CH2COOH is available with a certified purity of ≥98% and in some cases ≥99.79% . This high purity specification is essential for ensuring the homogeneity of subsequent bioconjugates, particularly in the synthesis of ADCs and PROTACs where the presence of impurities can lead to off-target effects, reduced therapeutic index, or difficulties in interpreting structure-activity relationship (SAR) data. In comparison, using lower purity grades or compounds from non-certified sources introduces a significant risk of variable performance and irreproducible results, which can compromise entire research programs.

ADC Linker PROTAC Linker Bioconjugation

Optimal Use Cases for Fmoc-NH-PEG2-CH2CH2COOH Based on Verified Differentiation


Scenario #1: Constructing Short-Length PROTACs for Degradation of Targets Requiring Close Proximity

Based on the evidence that PEG2 linkers can be essential for the degradation of specific proteins like GSPT1 [1], Fmoc-NH-PEG2-CH2CH2COOH is the reagent of choice for synthesizing PROTACs where a short, precisely defined linker length (10.9 Å) is hypothesized to be optimal for ternary complex formation. Researchers should use this compound to build libraries of PROTACs where the PEG2 spacer is a fixed parameter, systematically varying the warhead and E3 ligase ligand. This approach is especially relevant when targeting proteins with shallow or sterically hindered binding pockets, where a longer linker (e.g., PEG4 or PEG6) would prevent effective ubiquitination and subsequent degradation. Substituting with a longer linker analog is not recommended as it may abolish degradation activity as shown in class-level studies.

Scenario #2: Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides for ADC Payloads

Fmoc-NH-PEG2-CH2CH2COOH is ideally suited for the solid-phase synthesis of peptide-based ADC linkers or drug-linker constructs. The Fmoc-protected amine allows for standard SPPS deprotection and coupling cycles, enabling the site-specific introduction of a hydrophilic PEG2 spacer at the N-terminus of a peptide chain . The terminal propionic acid group can then be used for on-resin or post-cleavage conjugation to a cytotoxic payload or a self-immolative linker. The defined 10.9 Å spacer length of this compound is critical for achieving consistent and predictable drug-to-antibody ratio (DAR) and conjugate stability compared to using less defined PEG constructs.

Scenario #3: Introducing a Short, Hydrophilic Spacer in Solution-Phase Bioconjugation

For solution-phase conjugation of small molecules or biomolecules, Fmoc-NH-PEG2-CH2CH2COOH serves as a valuable tool to introduce a short, hydrophilic, and non-immunogenic spacer. The compound's high purity (≥98%) ensures that the resulting conjugates are well-defined and free from major impurities. The carboxylic acid can be activated with reagents like EDC/NHS to react with primary amines on a target molecule. This application is particularly relevant for modifying the pharmacokinetic properties of small molecule drugs or for attaching fluorescent dyes to proteins while maintaining a precise distance, as defined by the 10.9 Å spacer .

Scenario #4: ADC Linker Design Requiring a Defined Cleavable Spacer

As a recognized cleavable ADC linker , Fmoc-NH-PEG2-CH2CH2COOH is a key building block in the modular synthesis of antibody-drug conjugates. Researchers can use its Fmoc group for controlled incorporation into a larger linker-payload construct. Its specific propionic acid terminus and short PEG2 chain provide a defined spatial and chemical environment between the antibody conjugation site and the cleavable motif. This ensures that upon internalization and linker cleavage, the released payload is unencumbered by a long, residual linker stub, which could otherwise affect its potency. The compound's well-characterized properties facilitate the generation of reproducible and scalable ADC intermediates.

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